1-(2-Aminoethyl)pyrrolidin-2-one
Overview
Description
1-(2-Aminoethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring with an aminoethyl substituent. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can have an affinity for α1-adrenergic receptors
Mode of Action
It is known that pyrrolidine derivatives can interact with α1-adrenergic receptors . This interaction could potentially lead to changes in cellular signaling and function, but more research is needed to confirm this.
Biochemical Pathways
This could have downstream effects on various physiological processes, including cardiovascular function and neurotransmission .
Result of Action
If the compound does interact with α1-adrenergic receptors, it could potentially affect cellular signaling and function, leading to changes in physiological processes such as cardiovascular function and neurotransmission .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring, a key component of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
Compounds with a pyrrolidine ring have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has been synthesized and thermal studies have been reported .
Dosage Effects in Animal Models
It is known that compounds with a pyrrolidine ring have been used in the development of clinically active drugs .
Metabolic Pathways
It is known that compounds with a pyrrolidine ring can interact with various enzymes or cofactors .
Transport and Distribution
It is known that compounds with a pyrrolidine ring can interact with various transporters or binding proteins .
Subcellular Localization
It is known that compounds with a pyrrolidine ring can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with pyrrolidine in the presence of a solvent . Another method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(2-Aminoethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the aminoethyl substituent.
Pyrrolidin-2-one: A closely related compound with a similar core structure but different substituents.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups that confer different properties.
Uniqueness: 1-(2-Aminoethyl)pyrrolidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKNWQXFVOUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179653 | |
Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24935-08-8 | |
Record name | 1-(2-Aminoethyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24935-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-2-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024935088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminoethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-AMINOETHYL)-2-PYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LR8N9FTE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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